molecular formula C14H16N2O3S B2406693 N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-methyloxalamide CAS No. 2034264-06-5

N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-methyloxalamide

Cat. No.: B2406693
CAS No.: 2034264-06-5
M. Wt: 292.35
InChI Key: XPZQIJUSYQHPQX-UHFFFAOYSA-N
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Description

N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-methyloxalamide is a compound that belongs to the class of benzothiophene derivatives Benzothiophenes are heterocyclic compounds containing a sulfur atom fused to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-methyloxalamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-methyloxalamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiophene core.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride can be used under mild conditions.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-methyloxalamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-methyloxalamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other benzothiophene derivatives.

Properties

IUPAC Name

N'-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-N-methyloxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S/c1-14(19,8-16-13(18)12(17)15-2)11-7-9-5-3-4-6-10(9)20-11/h3-7,19H,8H2,1-2H3,(H,15,17)(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPZQIJUSYQHPQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C(=O)NC)(C1=CC2=CC=CC=C2S1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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